Cas no 391234-95-0 (1,3-Benzenediol,5-[(1S)-1-hydroxy-2-[[(1R)-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-)

1,3-Benzenediol,5-[(1S)-1-hydroxy-2-[[(1R)-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]- structure
391234-95-0 structure
Product Name:1,3-Benzenediol,5-[(1S)-1-hydroxy-2-[[(1R)-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-
CAS 번호:391234-95-0
MF:C17H21NO4
메가와트:303.35294508934
CID:299166
PubChem ID:3343
Update Time:2025-04-19

1,3-Benzenediol,5-[(1S)-1-hydroxy-2-[[(1R)-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]- 화학적 및 물리적 성질

이름 및 식별자

    • 1,3-Benzenediol,5-[(1S)-1-hydroxy-2-[[(1R)-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-
    • 5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol
    • Fenoterol [USAN:INN:BAN]
    • SDCCGSBI-0050527.P004
    • KBio1_000405
    • Lopac0_000544
    • KBio2_004294
    • KBio2_001726
    • Fenoterolum
    • AB00053590_10
    • SPBio_002403
    • BRN 2157041
    • 3,5-Dihydroxy-alpha-(((p-hydroxy-alpha-methylphenethyl)amino)methyl)benzyl alcohol
    • 5-(1-hydroxy-2-(1-(4-hydroxyphenyl)propan-2-ylamino)ethyl)benzene-1,3-diol
    • 5-[1-Hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-1,3-benzenediol
    • Prestwick1_000282
    • SPBio_001376
    • fenoterol
    • 13392-18-2
    • s5769
    • NSC 757811
    • CCG-204634
    • Spectrum2_001388
    • Prestwick3_000282
    • L000255
    • TH-1165A FREE BASE
    • DTXSID4023046
    • 5-{1-Hydroxy-2-[2-(4-hydroxy-phenyl)-1-methyl-ethylamino]-ethyl}-benzene-1,3-diol
    • SBI-0050527.P003
    • HMS3886D03
    • 1-(p-Hydroxyphenyl)-2-((.beta.-hydroxy-.beta.-(3',5'-dihydroxyphenyl))ethyl)aminopropane
    • Q420188
    • 391234-95-0
    • BPBio1_000204
    • 3,5-Dihydroxy-.alpha.-(((p-hydroxy-.alpha.-methylphenethyl)amino)methyl)benzyl alcohol
    • Th-1165a
    • rac-(2S)-N-[(2R)-2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]-1-(4-hydroxyphenyl)propan-2-amonium bromide
    • Spectrum4_001014
    • Fenoterolum [INN-Latin]
    • KBio3_001890
    • AC-13630
    • Partusisten
    • Spectrum5_001572
    • NCGC00162181-01
    • D04157
    • AKOS015964608
    • BDBM50131281
    • IDI1_000405
    • 5-(1-hydroxy-2-{[1-(4-hydroxyphenyl)propan-2-yl]amino}ethyl)benzene-1,3-diol
    • CHEBI:149226
    • NINDS_000405
    • Benzyl alcohol, 3,5-dihydroxy-alpha-(((p-hydroxy-alpha-methylphenethyl)amino)methyl)-
    • SCHEMBL5009
    • Prestwick2_000282
    • BRD-A97104540-004-08-5
    • TH 1165A
    • CHEMBL537445
    • Partusisten (Salt/Mix)
    • TH 1165A FREE BASE
    • Spectrum3_000915
    • HY-B0976
    • Prestwick0_000282
    • NCGC00015430-02
    • GTPL557
    • Berotec (Salt/Mix)
    • BSPBio_000184
    • KBioSS_001726
    • EN300-18530961
    • NS00002340
    • Spectrum_001246
    • CS-4466
    • 1,3-Benzenediol, 5-(1-hydroxy-2-((2-(4-hydroxyphenyl)-1-methylethyl)amino)ethyl)-
    • Airum
    • TH 1165A [AS HYDROBROMIDE SALT]
    • Fenoterol (USAN/INN)
    • BRD-A97104540-004-04-4
    • NCGC00015430-03
    • TH 1165
    • DivK1c_000405
    • BDBM50221768
    • 5-(1-hydroxy-2-{[2-(4-hydroxyphenyl)-1-methylethyl]amino}ethyl)benzene-1,3-diol
    • NSC-757811
    • DB01288
    • Dosberotec
    • fenoterol HBr
    • Berotec
    • KBio2_006862
    • Th-1165;Phenoterol
    • Phenoterol
    • NCGC00015430-11
    • AB00053590
    • Th-1165;Th 1165;Th1165; Phenoterol;Partusisten
    • BCP29485
    • Benzyl alcohol, 3,5-dihydroxy-.alpha.-(((p-hydroxy-.alpha.-methylphenethyl)amino)methyl)-
    • 1-(p-Hydroxyphenyl)-2-((beta-hydroxy-beta-(3',5'-dihydroxyphenyl))ethyl)aminopropane
    • KBioGR_001507
    • CHEMBL32800
    • 1-(3,5-Dihydroxyphenyl)-1-hydroxy-2-((4-hydroxyphenyl)isopropylamino)ethane
    • 인치: 1S/C17H21NO4/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13/h2-5,7-9,11,17-22H,6,10H2,1H3
    • InChIKey: LSLYOANBFKQKPT-UHFFFAOYSA-N
    • 미소: OC(C1C=C(C=C(C=1)O)O)CNC(C)CC1C=CC(=CC=1)O

계산된 속성

  • 정밀분자량: 303.147
  • 동위원소 질량: 303.147
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 23
  • 회전 가능한 화학 키 수량: 5
  • 복잡도: 436
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 4
  • 소수점 매개변수 계산 참조값(XlogP): 4.8
  • 토폴로지 분자 극성 표면적: 93A^2
추천 공급업체
Xiamen PinR Bio-tech Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Xiamen PinR Bio-tech Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shenzhen Yaoyuan R&D Center Co.,Ltd
Wuhan Comings Biotechnology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Wuhan Comings Biotechnology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Nanjing jingzhu bio-technology Co., Ltd.